![molecular formula C12H13FN2O2 B13940815 3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)
3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol is a fluorinated organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a fluorine atom, a methoxy group, and a naphthyridine ring system
Méthodes De Préparation
The synthesis of 3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-6-fluoropyridin-3-amine with methyl acrylate using a Heck reaction, followed by cyclization with tributylphosphine in acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom or methoxy group is replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This can lead to modulation of biological pathways, resulting in desired therapeutic effects.
Comparaison Avec Des Composés Similaires
3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol can be compared with other similar compounds, such as:
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde: This compound also contains a fluorine atom and a methoxy group, but differs in its overall structure and functional groups.
Methyl 3-fluoro-4-methoxybenzoate: Another fluorinated compound with similar substituents but a different core structure.
The uniqueness of this compound lies in its naphthyridine ring system, which imparts distinct chemical and biological properties compared to other fluorinated compounds.
Propriétés
Formule moléculaire |
C12H13FN2O2 |
|---|---|
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
3-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)propan-1-ol |
InChI |
InChI=1S/C12H13FN2O2/c1-17-11-5-4-10-12(15-11)8(3-2-6-16)9(13)7-14-10/h4-5,7,16H,2-3,6H2,1H3 |
Clé InChI |
DOWIIZICJDLZJC-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C(=CN=C2C=C1)F)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


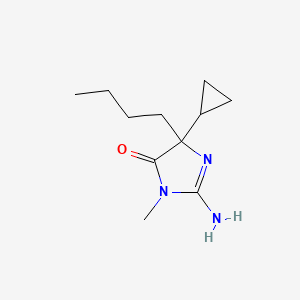

![Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate](/img/structure/B13940740.png)
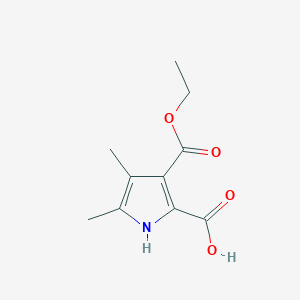

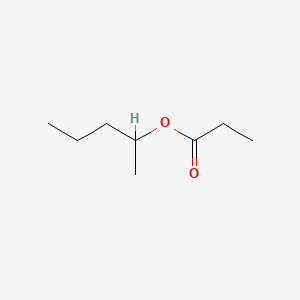
![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)
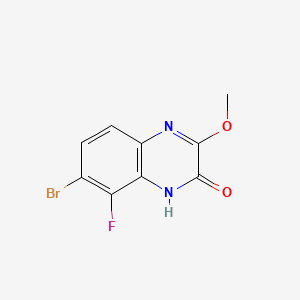
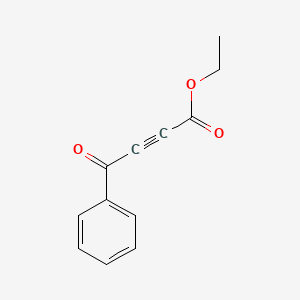
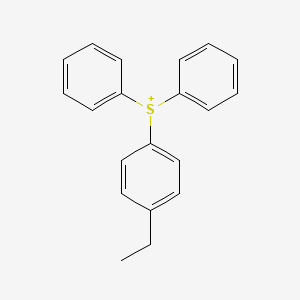
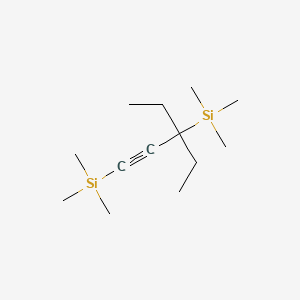
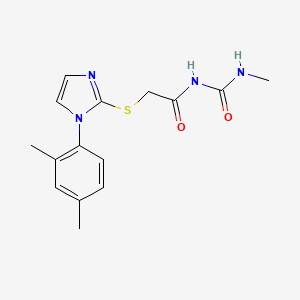
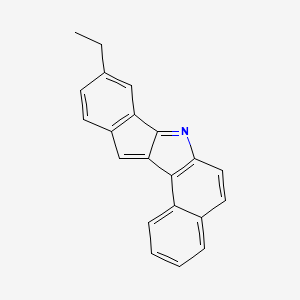
![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)
